molecular formula C9H11ClO3S B1357100 4-Propoxybenzenesulfonyl chloride CAS No. 58076-32-7

4-Propoxybenzenesulfonyl chloride

Cat. No. B1357100
CAS RN: 58076-32-7
M. Wt: 234.7 g/mol
InChI Key: LHYZGURMLPSRFU-UHFFFAOYSA-N
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Description

4-Propoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C9H11ClO3S and a molecular weight of 234.7 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Propoxybenzenesulfonyl chloride consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom . The exact structure can be represented by the SMILES string CCCOc1ccc(cc1)S(Cl)(=O)=O .


Physical And Chemical Properties Analysis

4-Propoxybenzenesulfonyl chloride is a solid at room temperature . It has a molecular weight of 234.7 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found .

Scientific Research Applications

1. Activation of Hydroxyl Groups in Polymeric Carriers

4-Fluorobenzenesulfonyl chloride, a compound similar to 4-propoxybenzenesulfonyl chloride, demonstrates significant use in activating hydroxyl groups on polymeric carriers. This property is crucial for covalently attaching biological substances to various solid supports, such as functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. The activated solid support can then be used for the attachment of enzymes, antibodies, and other biologicals, retaining their biological function (Chang et al., 1992).

2. Enhancing Detection Responses in LC-MS

In liquid chromatography-mass spectrometry (LC-MS), derivatives of 4-propoxybenzenesulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, are used for derivatization to enhance detection responses. Specifically, 4-nitrobenzenesulfonyl chloride has been effective in reacting with estrogens, increasing detection responses significantly. This method is especially useful in the reproducible and accurate quantification of estrogens in biological fluids (Higashi et al., 2006).

3. Key Intermediates in Chemical Transformations

Polymer-supported benzenesulfonamides, prepared using compounds like 4-nitrobenzenesulfonyl chloride, serve as key intermediates in various chemical transformations. These intermediates are pivotal in synthesizing diverse privileged scaffolds, including unusual rearrangements, demonstrating the compound's versatility in chemical synthesis (Fülöpová & Soural, 2015).

4. Investigating Hydrolysis Reactions

Research on derivatives of 4-propoxybenzenesulfonyl chloride, such as 4-aminobenzenesulfonyl chloride, has provided insights into the hydrolysis reactions of these compounds. The study of their reactivity and hydrolysis process contributes significantly to understanding the behavior of sulfonyl chlorides in various pH conditions (Cevasco et al., 2011).

Safety And Hazards

4-Propoxybenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with appropriate protective equipment and stored in a well-ventilated place .

Future Directions

While specific future directions for 4-Propoxybenzenesulfonyl chloride are not available, it is used for research purposes . It could potentially be used in the synthesis of other compounds or in the study of sulfonate chemistry .

properties

IUPAC Name

4-propoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYZGURMLPSRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481905
Record name 4-propoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propoxybenzenesulfonyl chloride

CAS RN

58076-32-7
Record name 4-propoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Chan, FS Lao, PJ Chu, J Shpigelman… - Journal of medicinal …, 2019 - ACS Publications
Agents that safely induce, enhance, or sustain multiple innate immune signaling pathways could be developed as potent vaccine adjuvants or coadjuvants. Using high-throughput …
Number of citations: 7 pubs.acs.org

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